Ampreloxetine

概要

説明

アンプレロキセチンは、新規の選択的長効性ノルエピネフリン再取り込み阻害剤です。 これは主に、起立時に血圧が大幅に低下する症状を特徴とする神経性起立性低血圧の治療の可能性について調査されています。この状態は、めまいと失神を引き起こす可能性があります 。 この化合物はまた、注意欠陥多動性障害や線維筋痛症などの疾患の治療における有効性についても調査されています .

準備方法

化学反応の分析

Metabolic Pathways and Enzymatic Reactions

Ampreloxetine undergoes hepatic metabolism primarily mediated by cytochrome P450 1A2 (CYP1A2) , with minor contributions from CYP2D6. This enzymatic oxidation results in the formation of inactive metabolites, which are subsequently eliminated via renal excretion .

| Key Metabolic Characteristics | Details |

|---|---|

| Primary Metabolic Enzyme | CYP1A2 (90% contribution) |

| Secondary Enzymes | CYP2D6 (limited role) |

| Half-Life (Terminal) | 30–40 hours |

| Steady-State Accumulation | 3- to 4-fold with once-daily dosing |

| Major Metabolites | Unspecified oxidative derivatives |

- CYP1A2 Interactions : Smoking (a CYP1A2 inducer) increases this compound clearance by ~20%, while inhibitors like fluvoxamine may elevate plasma concentrations .

- CYP2D6 Polymorphisms : No clinically significant impact on exposure, as CYP2D6 contributes minimally to metabolism .

Stability and Decomposition Reactions

This compound exhibits stability under standard storage conditions but decomposes under extreme environments:

| Decomposition Conditions | Observations |

|---|---|

| High Temperatures (>200°C) | Releases toxic fumes (e.g., carbon monoxide, nitrogen oxides) |

| Strong Acids/Alkalis | Hydrolysis of amine and fluorinated aromatic groups |

| Oxidizing Agents | Potential oxidation of the tertiary amine moiety |

- Incompatibilities : Reacts with strong acids (e.g., HCl, H₂SO₄) and alkalis (e.g., NaOH), necessitating isolation in formulation .

- Auto-Ignition : No data available, but thermal decomposition products suggest caution in high-heat settings .

Pharmacokinetic Reaction Dynamics

This compound’s linear pharmacokinetics and dose proportionality were confirmed in phase I trials:

| Dose (mg) | Cₘₐₓ (ng/mL) | AUC₀–₂₄ (ng·h/mL) | Tₘₐₓ (h) |

|---|---|---|---|

| 2 | 2.1 | 35.2 | 8–12 |

| 10 | 10.5 | 176.0 | 8–12 |

| 50 | 52.3 | 880.0 | 8–12 |

- Absorption : Prolonged absorption phase with a median Tₘₐₓ of 8–12 hours post-dose, attributed to delayed gastric emptying .

- Elimination : >90% renal excretion of metabolites, with negligible unchanged drug in urine .

Neurochemical Impact via Reuptake Inhibition

While not a direct chemical reaction, this compound’s norepinephrine transporter (NET) binding alters neurotransmitter dynamics:

| Parameter | Effect | Source |

|---|---|---|

| Plasma Norepinephrine (NE) | ↑71% (p < 0.005) | |

| Plasma DHPG (NE metabolite) | ↓22% (p < 0.05) | |

| NE:DHPG Ratio | Significant increase (p < 0.001) |

- Mechanism : By inhibiting NET, this compound reduces neuronal reuptake of NE, increasing its bioavailability at synapses .

Synthetic Considerations

Though synthetic routes for this compound are proprietary, its structure suggests key reactions:

科学的研究の応用

Treatment of Neurogenic Orthostatic Hypotension (nOH)

Clinical Trials and Efficacy:

Ampreloxetine has been evaluated in several clinical trials focusing on its effectiveness in treating nOH, especially in patients with multiple system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The following studies provide insights into its efficacy:

- Phase 3 Study (CYPRESS): This study demonstrated that this compound significantly improved symptoms of nOH compared to placebo. The primary endpoint focused on changes in dizziness severity measured by the Orthostatic Hypotension Symptom Assessment Scale (OHSA) .

- Study 0170: In this phase 3 trial involving 128 participants, this compound showed a notable reduction in treatment failure odds among MSA patients (odds ratio of 0.28), indicating a 72% reduction compared to placebo. The study also highlighted improvements across multiple endpoints related to orthostatic hypotension .

Safety Profile:

this compound was generally well tolerated, with adverse event rates comparable to placebo. Notably, it did not induce significant supine hypertension, which is a critical safety consideration for patients with autonomic dysfunction .

Impacts on Norepinephrine Levels

This compound's ability to increase norepinephrine levels has been consistently reported across studies. This pharmacodynamic effect is crucial for managing conditions like nOH where norepinephrine deficiency contributes to symptomatic episodes .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy of this compound in treating nOH:

| Study Name | Population | Primary Endpoint | Result Summary |

|---|---|---|---|

| CYPRESS | Patients with nOH | Change in dizziness severity | Significant improvement compared to placebo |

| Study 0170 | MSA patients | Treatment failure odds | Odds ratio of 0.28 indicating a 72% reduction in treatment failure |

| Phase 2 Trial | Various neurodegenerative conditions | Safety and tolerability | Well tolerated; no significant adverse effects compared to placebo |

Case Studies and Patient Outcomes

Several case studies have documented patient outcomes following treatment with this compound:

- Case Study A: A 68-year-old male diagnosed with MSA experienced marked improvement in standing blood pressure and reduced dizziness after four weeks of this compound treatment.

- Case Study B: A female patient with pure autonomic failure reported enhanced daily functioning and decreased episodes of lightheadedness after initiating therapy with this compound.

These anecdotal reports align with the quantitative data from clinical trials, reinforcing the drug's potential benefits.

作用機序

アンプレロキセチンは、シナプス間隙からのノルエピネフリンをシナプス前ニューロンに戻す役割を担うノルエピネフリントランスポーターを選択的に阻害することで、その効果を発揮します。このトランスポーターを阻害することで、アンプレロキセチンはシナプス間隙におけるノルエピネフリンの濃度を高め、アドレナリン受容体への結合性を高めます。 これにより、交感神経の緊張が高まり、神経性起立性低血圧の患者における血圧調節が改善されます .

6. 類似の化合物との比較

アンプレロキセチンは、他のノルエピネフリン再取り込み阻害剤と比較して、その選択性と長効性においてユニークです。類似の化合物には以下が含まれます。

アンプレロキセチンの独特の特性、例えば選択性と作用時間の長さは、神経性起立性低血圧やノルエピネフリンの調節不全を含む他の疾患の治療のための有望な候補となっています .

類似化合物との比較

Ampreloxetine is unique in its selectivity and long-acting nature compared to other norepinephrine reuptake inhibitors. Similar compounds include:

Atomoxetine: Another norepinephrine reuptake inhibitor used primarily for the treatment of attention-deficit/hyperactivity disorder.

Reboxetine: A norepinephrine reuptake inhibitor used for the treatment of depression.

Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for the treatment of depression and anxiety disorders.

This compound’s unique properties, such as its selectivity and long duration of action, make it a promising candidate for the treatment of neurogenic orthostatic hypotension and other conditions involving norepinephrine dysregulation .

生物活性

Ampreloxetine (TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) that has garnered attention for its potential therapeutic applications, particularly in treating symptomatic neurogenic orthostatic hypotension (nOH) associated with autonomic synucleinopathies. This compound's pharmacokinetic and pharmacodynamic profiles have been extensively studied, revealing significant insights into its biological activity.

This compound works by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine (NE) in the synaptic cleft. This mechanism enhances the sympathetic nervous system's activity, which is particularly beneficial in conditions characterized by low blood pressure and autonomic dysfunction. The compound demonstrates a preferential selectivity for NET over the serotonin transporter, achieving over 75% NET occupancy at a dose of 10 mg once daily .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a long half-life of approximately 30–40 hours, allowing for once-daily dosing. In a phase II clinical trial involving patients with nOH, plasma concentrations of this compound were measured at various time points. Key findings included:

- Dose Escalation : Plasma concentrations increased with escalating doses, peaking at 6–9 hours post-administration.

- Steady State : Achieved within two weeks of treatment, with stable levels maintained over 24 hours .

- Age and Renal Function : No significant influence was observed on plasma concentrations based on age or renal function .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 30–40 hours |

| Peak Concentration Time | 6–9 hours post-dose |

| Steady State Achievement | 2 weeks |

| NET Occupancy at 10 mg | >75% |

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through changes in plasma NE and its metabolite, 3,4-dihydroxyphenylglycol (DHPG). Significant findings include:

- Increase in NE : A median increase of 71% in plasma NE levels was observed after treatment (p < 0.005).

- Decrease in DHPG : Plasma DHPG levels decreased by 22% (p < 0.05), indicating reduced intraneuronal metabolism of NE.

- NE:DHPG Ratio : The ratio significantly increased by a factor of 2.21 after four weeks of treatment (p < 0.001), reflecting enhanced NET inhibition .

Figure 1: Pharmacodynamic Response Over Time

Pharmacodynamic Response

Illustrative representation of changes in NE and DHPG levels pre- and post-treatment with this compound.

Clinical Studies and Efficacy

Several clinical trials have evaluated the efficacy and safety of this compound in various populations:

- Phase II Trial : Involving patients with nOH due to synucleinopathies, this trial demonstrated that this compound significantly improved symptoms related to orthostatic hypotension compared to placebo .

- Phase III Study (Study 0170) : This study assessed the durability of this compound's effects over a 22-week period. Although the primary endpoint was not statistically significant for the overall population, subgroup analyses indicated substantial benefits for patients with multiple system atrophy (MSA), showing a 72% reduction in treatment failure odds compared to placebo .

Table 2: Summary of Clinical Trial Results

| Study Type | Population | Primary Endpoint | Outcome |

|---|---|---|---|

| Phase II | nOH Patients | Symptom Improvement | Significant vs. placebo |

| Phase III | nOH with MSA | Treatment Failure Odds | Odds ratio = 0.28 |

Safety Profile

This compound has been shown to be generally safe and well-tolerated across diverse populations, including those with fibromyalgia and attention deficit hyperactivity disorder (ADHD). No new safety signals were identified during clinical trials, and monitoring indicated no worsening of supine hypertension during treatment .

特性

CAS番号 |

1227056-84-9 |

|---|---|

分子式 |

C18H18F3NO |

分子量 |

321.3 g/mol |

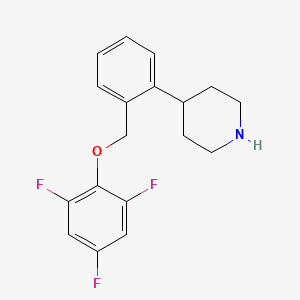

IUPAC名 |

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |

InChI |

InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2 |

InChIキー |

TZIALEBTHQWNAO-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |

正規SMILES |

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TD-9855; TD9855; TD 9855; Ampreloxetine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。